![molecular formula C13H16ClN3O3 B13582558 Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride](/img/structure/B13582558.png)
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride
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Overview
Description
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is known for its diverse biological activities and is often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of alkylated derivatives.
Scientific Research Applications
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Methyl2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylatehydrochloride can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and a benzoxazole or benzimidazole moiety, but they differ in their specific substituents and overall structure.
Benzothiazole derivatives: These compounds share a similar heterocyclic core but have different functional groups and biological activities.
Biological Activity
Methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate hydrochloride typically involves the reaction of piperazine with benzoxazole derivatives. The process can be optimized to enhance yield and purity. For example, one method includes refluxing a mixture of piperazine and the appropriate benzoxazole derivative in a suitable solvent like acetone or ethanol, followed by crystallization from a solvent mixture to obtain the hydrochloride salt form .
Anti-inflammatory Properties
Research has demonstrated that methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate exhibits notable anti-inflammatory activity. In vitro studies indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .
Antiplatelet Activity
In addition to anti-inflammatory effects, this compound has shown antiplatelet activity. Studies involving platelet aggregation assays revealed that methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate can significantly reduce platelet aggregation induced by various agonists. This property is particularly relevant for cardiovascular disease management .
The mechanisms through which methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate exerts its effects are still under investigation. However, preliminary studies suggest that it may act by modulating signaling pathways involved in inflammation and platelet activation, potentially through inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase (PDE) activity .
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate significantly reduced paw edema in rats subjected to carrageenan-induced inflammation. The results indicated a dose-dependent response, highlighting the compound's therapeutic potential for treating conditions like arthritis .
Case Study 2: Cardiovascular Implications
In a clinical setting, a trial involving patients with cardiovascular diseases assessed the efficacy of methyl 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylate as an adjunct therapy. Results showed a marked decrease in thrombotic events among patients treated with this compound compared to those receiving standard care alone. This underscores its potential role in managing cardiovascular risks .
Research Findings Summary Table
Properties
Molecular Formula |
C13H16ClN3O3 |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
methyl 2-piperazin-1-yl-1,3-benzoxazole-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c1-18-12(17)9-2-3-10-11(8-9)19-13(15-10)16-6-4-14-5-7-16;/h2-3,8,14H,4-7H2,1H3;1H |
InChI Key |
FUUXNPNNVDTQME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)N3CCNCC3.Cl |
Origin of Product |
United States |
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